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molecular formula C22H29N3O2 B1338440 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide CAS No. 94109-79-2

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide

Cat. No. B1338440
M. Wt: 367.5 g/mol
InChI Key: CAQZTIVTTPHTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04943637

Procedure details

2-nitro-2'-hydroxy-3',5'-di-t-amylazobenzene 25.5 g was added to a mixture of n-butanol 80 g, water 14 g and 97% sodium hydroxide 8.2 g, and the resultant mixure was stirred while raising temperature to 65° C. Thereafter, the mixture was cooled to 50° C., and 9-fluorenone 2.0 g was added to the mixture. The reaction mixture was then heated to 90° C. in one hour, and the mixture was stirred at 90°~96° C. for four hours to effect reaction, thus almost all of the azobenzene having disappeared. Thereafter, water 50 ml was added to the reaction liquor, and the reaction liquor was neutralized to pH 8~9 with 62% sulfuric acid 13 g to precipitate a crystal. The crystal thus obtained was filtered to separate the crystal, and the separated crystal was then fully washed with water and further with a small amount of methanol. The washed crystal was then dried, thus producing 23.2 g of 2-(2-hydroxy-3',5'-di-t-amylphenyl)benzotriazole-N-oxide having a melting point of 111° to 113° C. at the yield of 95.0%.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]=[N:11][C:12]1[CH:17]=[C:16]([C:18]([CH2:21][CH3:22])([CH3:20])[CH3:19])[CH:15]=[C:14]([C:23]([CH2:26][CH3:27])([CH3:25])[CH3:24])[C:13]=1O)([O-:3])=O.[OH-].[Na+].C1C2C(=[O:44])C3C(=CC=CC=3)C=2C=CC=1.N(C1C=CC=CC=1)=NC1C=CC=CC=1.S(=O)(=O)(O)O>O.C(O)CCC>[OH:44][C:13]1[C:14]([C:23]([CH2:26][CH3:27])([CH3:24])[CH3:25])=[CH:15][C:16]([C:18]([CH2:21][CH3:22])([CH3:19])[CH3:20])=[CH:17][C:12]=1[N:11]1[N+:1]([O-:3])=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)CC)C(C)(C)CC)O
Name
Quantity
8.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 g
Type
solvent
Smiles
O
Name
Quantity
80 g
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
13 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the resultant mixure was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 90° C. in one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 90°~96° C. for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
CUSTOM
Type
CUSTOM
Details
The crystal thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to separate the crystal
WASH
Type
WASH
Details
the separated crystal was then fully washed with water and further with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
The washed crystal was then dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N1N=C2C(=[N+]1[O-])C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 568.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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